molecular formula C7H5Cl2FO3S B2564217 5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride CAS No. 612541-11-4

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

Cat. No. B2564217
CAS RN: 612541-11-4
M. Wt: 259.07
InChI Key: NIUYAGIYPKGILF-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, also known as CF3SO2Cl, is a chemical compound used in various scientific research applications. This compound is a sulfonyl chloride derivative and is commonly used in organic synthesis due to its high reactivity.

Scientific Research Applications

Activating Hydroxyl Groups for Covalent Attachment

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, due to its structural similarity to 4-fluorobenzenesulfonyl chloride (fosyl chloride), may have applications in activating hydroxyl groups of polymeric carriers for covalent attachment of biological substances. Fosyl chloride has demonstrated effectiveness in activating solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods for the covalent attachment of enzymes, antibodies, and other biologicals, retaining their biological function. This suggests potential therapeutic and diagnostic applications, including bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Y. A. Chang et al., 1992).

Novel Synthesis Routes

Research on similar chloro-fluoro-nitrobenzenesulfonyl chlorides has led to novel synthesis routes for key intermediates used in the production of pesticides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, for example, outlines a potential alternate route for the synthesis of related compounds, which could be applied to 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride for its use in the synthesis of new chemical entities or as a precursor in organic synthesis (Xiao-hua Du et al., 2005).

Substitution Reactions and Charge Control

The study of meta substitution in related benzenesulfonyl chlorides underlines the influence of electron-withdrawing groups on reactivity in nucleophilic aromatic substitution (SNAr) reactions. This information could be crucial for designing reactions involving 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, optimizing conditions for selective substitution reactions, and understanding the charge-controlled reaction mechanisms (M. Cervera et al., 1996).

Synthesis and Fluorescence Studies

Analogs of Zinquin-related fluorophores demonstrate the potential of sulfonyl chlorides for synthesizing compounds with specific fluorescence properties upon interaction with metals like Zn(II). This suggests that derivatives of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride could be explored for developing new fluorescent markers or probes for biological and chemical sensing applications (M. Kimber et al., 2003).

properties

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUYAGIYPKGILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

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